

Technical Guide: Physicochemical Properties of (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine

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Compound of Interest

Compound Name:	(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine
Cat. No.:	B152409

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine is a chiral primary amine that serves as a critical building block in medicinal chemistry and drug development. Its specific stereochemistry makes it a valuable intermediate in the synthesis of complex molecular targets with defined pharmacological activities. The presence of a fluorine atom and a methoxy group on the phenyl ring can significantly influence the compound's metabolic stability, binding affinity, and overall pharmacokinetic profile, making it an attractive moiety in drug design. This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a workflow for physicochemical characterization.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of **(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine**.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₂ FNO	[1] [2] [3] [4]
Molecular Weight	169.20 g/mol	[1] [3]
Appearance	Liquid	[5]
Boiling Point	Not specified	[4] [5]
Density	1.063±0.06 g/cm ³ (Predicted)	[5]
XLogP3-AA (logP)	1.3	[1]
pKa (Predicted)	6.84±0.10	[6]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]

Experimental Protocols

The determination of the physicochemical properties of a compound like **(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine** is crucial for its application in research and drug development. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a fundamental physical property used to identify a substance and assess its purity. Pure crystalline solids exhibit a sharp melting point, typically within a 0.5-1.0°C range, whereas impure samples melt over a wider range and at a lower temperature.[\[7\]](#)

Methodology: Capillary Method[\[8\]](#)[\[9\]](#)

- Sample Preparation: A small amount of the solid sample is finely powdered.[\[8\]](#) The open end of a thin-walled capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end.

- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a modern melting point apparatus).[9][10]
- Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure a uniform temperature.[8] The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded. The melting point is reported as this range. For an unknown sample, a rapid initial determination can be performed to find an approximate melting point, followed by a slower, more precise measurement.[11]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][12] It is a characteristic property that can help identify a liquid and assess its purity.[13]

Methodology: Capillary Method (Siwoloboff's Method)[10][14][15]

- Sample Preparation: A small amount (a few milliliters) of the liquid is placed in a fusion tube. [12] A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.[10][12]
- Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a liquid bath (e.g., using a Thiele tube).[10]
- Heating and Observation: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[14] When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary.[14] The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

Solubility Determination

Solubility tests are used to determine the polarity of a compound and the presence of acidic or basic functional groups.[16]

Methodology: Qualitative Solubility Tests[16][17]

- Water Solubility: Approximately 25 mg of the compound is added to 0.75 mL of water in a test tube. The tube is shaken vigorously. If the compound dissolves, it is water-soluble, suggesting the presence of polar functional groups.[17] The pH of the aqueous solution can then be tested with litmus or pH paper to indicate if the compound is acidic or basic.[16]
- Solubility in Aqueous Acid/Base: For water-insoluble compounds, solubility is tested in 5% HCl, 5% NaOH, and 5% NaHCO₃ solutions.[16][17]
 - Solubility in 5% HCl indicates a basic compound (e.g., an amine).[17]
 - Solubility in 5% NaOH suggests an acidic compound (e.g., a phenol or carboxylic acid). [16]
 - Solubility in 5% NaHCO₃, a weaker base, indicates a stronger acid, such as a carboxylic acid.[16]
- Solubility in Concentrated Acid: If the compound is insoluble in the above aqueous solutions, its solubility in cold, concentrated sulfuric acid is tested. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as alkenes, alkynes, alcohols, ethers, aldehydes, and ketones.[16]

pKa Determination

The pKa is the negative logarithm of the acid dissociation constant (Ka) and indicates the strength of an acid. It is a critical parameter for predicting the ionization state of a molecule at different pH levels, which affects its solubility, absorption, and biological activity.

Methodology: Potentiometric Titration[18][19][20]

- Solution Preparation: A solution of the compound with a known concentration is prepared.
- Titration: A strong base (e.g., NaOH) is slowly added to the acidic solution (or a strong acid to a basic solution) while continuously monitoring the pH with a calibrated pH electrode.[20]
- Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point, where the

concentrations of the acid and its conjugate base are equal. This is the inflection point of the sigmoid-shaped curve.[20]

Alternative Methodology: UV-Vis Spectrophotometry[18]

This method is suitable for compounds with a UV-active chromophore near the acidic or basic center. The UV-Vis absorption spectrum of the compound is measured in a series of buffer solutions with known pH values. The changes in absorbance at a specific wavelength are used to determine the ratio of the protonated and deprotonated species, from which the pKa can be calculated.[18] This method is more sensitive than potentiometric titration and requires less sample.[18]

logP (Partition Coefficient) Determination

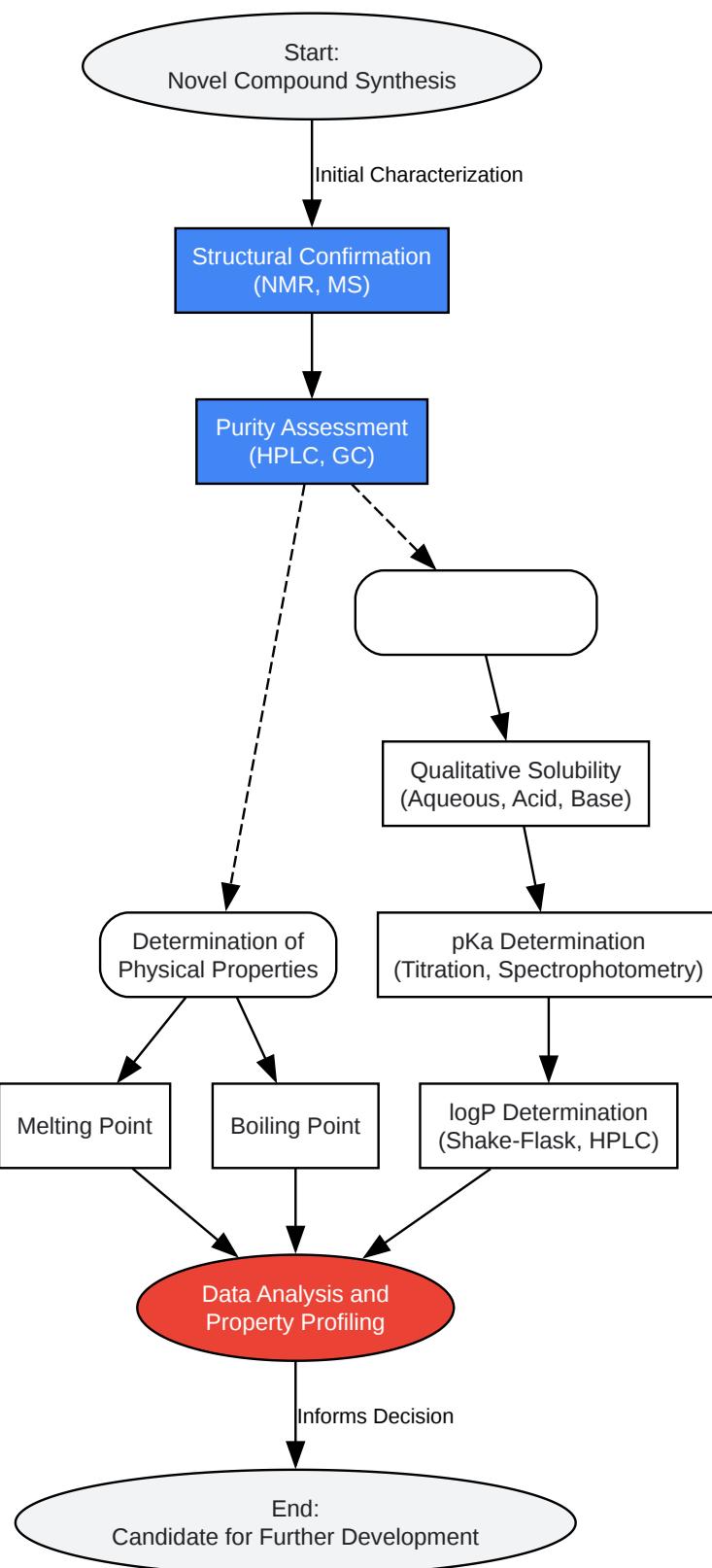
The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. It is defined as the ratio of the concentration of the compound in a non-polar solvent (typically 1-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[21] Lipophilicity is a key factor in a drug's ADME (absorption, distribution, metabolism, and excretion) properties. [21]

Methodology: Shake-Flask Method[21][22]

- System Preparation: 1-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[23]
- Partitioning: A known amount of the compound is dissolved in one of the phases (or a mixture of both). The mixture is then shaken vigorously for a period to allow the compound to partition between the two phases until equilibrium is reached.[22]
- Phase Separation and Analysis: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers. The concentration of the compound in each phase is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[23][24]
- Calculation: The logP is calculated using the formula: $\log P = \log_{10} ([\text{solute}]_{\text{octanol}} / [\text{solute}]_{\text{aqueous}})$.[21]

Mandatory Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical entity like **(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine**.



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Caption: Workflow for Physicochemical Characterization.

Conclusion

The physicochemical properties of **(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine**, such as its molecular weight, predicted lipophilicity (logP), and basicity (pKa), are fundamental to understanding its behavior in both chemical and biological systems. The experimental protocols outlined in this guide provide standardized methods for the empirical determination of these critical parameters. A thorough characterization of these properties is an indispensable step in the drug discovery and development process, enabling informed decisions regarding formulation, dosage, and potential therapeutic applications.

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References

- 1. 1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine | C9H12FNO | CID 4033858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 1-(3-fluoro-4-methoxyphenyl)ethan-1-amine (C9H12FNO) [pubchemlite.lcsb.uni.lu]
- 3. (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine - CAS:870849-66-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. Cas 458-40-2,2-(3-fluoro-4-methoxyphenyl)ethanamine | lookchem [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. SSERC | Melting point determination [sserc.org.uk]
- 8. scribd.com [scribd.com]
- 9. westlab.com [westlab.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. phillysim.org [phillysim.org]
- 14. Video: Boiling Points - Procedure [jove.com]
- 15. Video: Boiling Points - Concept [jove.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. APPENDIX A: MEASUREMENT OF ACIDITY (pKa) - ECETOC [ecetoc.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acdlabs.com [acdlabs.com]
- 22. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 23. agilent.com [agilent.com]
- 24. youtube.com [youtube.com]
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